3-Yodopiridina-4-carbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Iodopyridine-4-carbonitrile is an organic compound with the molecular formula C6H3IN2. It is a colorless crystalline solid that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide

Aplicaciones Científicas De Investigación

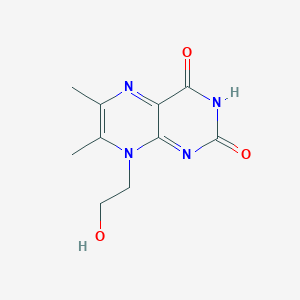

3-Iodopyridine-4-carbonitrile is widely used in scientific research due to its versatility and unique properties. In chemistry, it serves as a key intermediate in the synthesis of various bioactive molecules. Its presence in compounds with antimicrobial and prion inhibition activities makes it valuable in medicinal chemistry. Additionally, it is used in the synthesis of pyridine alkaloids, which have applications in the treatment of cancer, microbial infections, and other disorders .

In biology, 3-Iodopyridine-4-carbonitrile is used as a building block for the synthesis of complex molecules that can interact with biological targets. Its ability to form stable complexes with metals makes it useful in the development of metal-based drugs and diagnostic agents. In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Métodos De Preparación

The production of 3-Iodopyridine-4-carbonitrile involves several steps, each with its unique challenges . The synthetic route typically begins with the preparation of reactants, including iodine, acetonitrile, and a nitrile such as acrylonitrile. These reactants are dissolved in a solvent like water and mixed thoroughly. The next step is a condensation reaction, which is exothermic and involves the reaction of iodine and acetonitrile in the presence of a strong acid catalyst, such as sulfuric acid. This reaction must be carried out in a well-ventilated area due to the production of toxic gases like hydrogen iodide.

After the condensation reaction, the product is purified by washing with a solvent and then dried and filtered. The purified product undergoes hydrolysis using a strong acid like hydrochloric acid to convert it into a water-soluble form. The product is then extracted with a solvent such as ethyl acetate or dichloromethane, dried, and filtered to remove impurities. Finally, the product is crystallized by dissolving it in a solvent like acetonitrile or methylene chloride and allowing it to cool slowly. The resulting crystals are collected, washed, and dried to obtain pure 3-Iodopyridine-4-carbonitrile .

Análisis De Reacciones Químicas

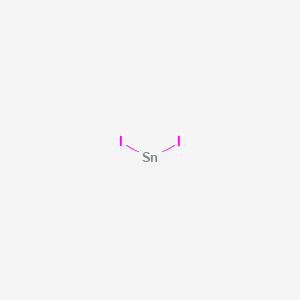

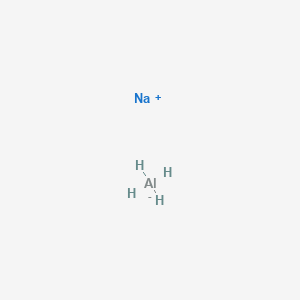

3-Iodopyridine-4-carbonitrile undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, in substitution reactions, the iodine atom can be replaced by other functional groups using reagents like sodium hydroxide or potassium carbonate. Oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized products. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products .

Mecanismo De Acción

The mechanism of action of 3-Iodopyridine-4-carbonitrile varies depending on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or proteins involved in disease pathways. For example, pyridine derivatives have been identified as mimetics of dominant-negative prion protein mutants, which inhibit prion replication in cultured cells. The molecular targets and pathways involved in its action depend on the specific bioactive molecule it is part of.

Comparación Con Compuestos Similares

3-Iodopyridine-4-carbonitrile can be compared with other iodopyridine derivatives, such as 2-Iodopyridine and 4-Iodopyridine . These compounds share similar chemical structures but differ in the position of the iodine atom on the pyridine ring. 2-Iodopyridine has the iodine atom at the second position, while 4-Iodopyridine has it at the fourth position. These positional differences can lead to variations in their chemical reactivity and biological activity .

3-Iodopyridine-4-carbonitrile is unique due to its specific position of the iodine atom and the presence of a cyano group, which can influence its chemical properties and interactions with biological targets. This uniqueness makes it a valuable compound for various scientific research applications .

Conclusion

3-Iodopyridine-4-carbonitrile is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and ability to undergo various reactions make it an important intermediate in the synthesis of bioactive molecules

Propiedades

IUPAC Name |

3-iodopyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFIQUYSWTUCGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479394 |

Source

|

| Record name | 3-Iodopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10386-28-4 |

Source

|

| Record name | 3-Iodopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)

![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)

![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)